[4-(Prop-2-en-1-yloxy)phenyl]methanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to [4-(Prop-2-en-1-yloxy)phenyl]methanol involves several key strategies, including the use of cyclic sulfonamide precursors through stereoselective intramolecular Heck reactions, as demonstrated by Evans (2007) in the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol from chiral pool-derived dihydropyrroles (Evans, 2007). This approach highlights the importance of selecting appropriate precursors and reaction conditions to achieve the desired configuration and yield of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to [4-(Prop-2-en-1-yloxy)phenyl]methanol is characterized by spectroscopic and crystallographic methods. For instance, Viji et al. (2020) utilized DFT calculations to optimize the geometry and analyze vibrational spectra of a related compound, providing insight into molecular parameters like bond lengths and angles (Viji et al., 2020). Such studies are crucial for understanding the electronic and spatial configuration, which impacts the chemical reactivity and physical properties of the compound.
Chemical Reactions and Properties
Chemical properties of [4-(Prop-2-en-1-yloxy)phenyl]methanol derivatives are explored through reactions like the double reduction of cyclic sulfonamides, leading to compounds with specific functionalities. The method described by Evans (2007) showcases how structural elements, such as the aryl sulfonyl moiety, play dual roles in synthesis pathways, acting both as protecting groups and aryl donors (Evans, 2007). These reactions underline the versatility of [4-(Prop-2-en-1-yloxy)phenyl]methanol in synthesizing complex organic molecules.
Physical Properties Analysis
The physical properties of [4-(Prop-2-en-1-yloxy)phenyl]methanol and its derivatives, such as solubility, melting point, and crystal structure, can be inferred from related compounds. For example, the crystal structure analysis of a similar compound by Li et al. (2001) provides insights into the molecular packing and intermolecular interactions, which are fundamental for understanding the compound's physical characteristics (Li et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of [4-(Prop-2-en-1-yloxy)phenyl]methanol derivatives, are explored through various chemical reactions. The study by Evans (2007) on the synthesis of related compounds highlights the role of specific functional groups and reaction conditions in determining the chemical behavior of these molecules (Evans, 2007).
Scientific Research Applications
Organic Synthesis and Crystallography
- Synthesis and Characterization : The base-catalyzed Claisen-Schmidt condensation reaction has been utilized for synthesizing chalcone derivatives, demonstrating the compound's role in the formation of complex organic structures with potential applications in material sciences and pharmaceuticals (Salian et al., 2018).
Liquid Crystal Materials
- Williamson Ether Synthesis : The compound has been involved in Williamson ether synthesis for producing liquid crystal materials, showcasing its significance in developing advanced materials for electronic displays and optical devices (Egami et al., 2018).
Solvatochromism
- Solvatochromic Switches : Derivatives of the compound have been explored for their solvatochromic properties, which are crucial for developing solvatochromic switches and probes. These applications are significant in chemical sensing and molecular electronics (Nandi et al., 2012).
Asymmetric Synthesis
- Asymmetric Hydrogenation : The compound has facilitated the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, highlighting its role in producing chiral alcohols with high enantioselectivity. This process is vital for the synthesis of optically active pharmaceuticals and agrochemicals (Ohkuma et al., 2007).
Safety And Hazards
The safety information for “[4-(Prop-2-en-1-yloxy)phenyl]methanol” includes several hazard statements such as H302, H315, H317, H319, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
(4-prop-2-enoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,11H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHDGIHRNRTMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Prop-2-en-1-yloxy)phenyl]methanol | |
CAS RN |
3256-45-9 | |
Record name | [4-(prop-2-en-1-yloxy)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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